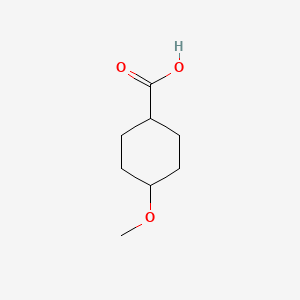

4-Methoxycyclohexanecarboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methoxycyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-11-7-4-2-6(3-5-7)8(9)10/h6-7H,2-5H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKILSRYNRQGRMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCC(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801347396 | |

| Record name | 4-Methoxycyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95233-12-8 | |

| Record name | 4-Methoxycyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methoxycyclohexanecarboxylic acid, mixture of cis and trans | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Methoxycyclohexanecarboxylic Acid

The primary and most direct route for the synthesis of 4-methoxycyclohexanecarboxylic acid involves a two-step process starting from the readily available p-hydroxybenzoic acid. The initial step is the catalytic hydrogenation of p-hydroxybenzoic acid to produce 4-hydroxycyclohexanecarboxylic acid. This is a well-established industrial process. google.com

The subsequent and crucial step is the etherification of the hydroxyl group of 4-hydroxycyclohexanecarboxylic acid to a methoxy (B1213986) group. The Williamson ether synthesis is a classic and widely used method for this transformation. google.comnih.gov This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to attack a methylating agent, such as methyl iodide or dimethyl sulfate.

A plausible synthetic pathway would first involve the esterification of 4-hydroxycyclohexanecarboxylic acid to its methyl ester, methyl 4-hydroxycyclohexanecarboxylate. This ester can then be methylated using a suitable base and a methylating agent. The final step would be the hydrolysis of the methyl ester to yield the desired this compound.

Stereoselective Synthesis of 4 Methoxycyclohexanecarboxylic Acid Isomers

The cyclohexane (B81311) ring in 4-methoxycyclohexanecarboxylic acid can exist in cis and trans isomeric forms, depending on the relative orientation of the methoxy (B1213986) and carboxylic acid groups. The stereochemical outcome of the synthesis is of significant importance, as the biological and physical properties of the isomers can differ.

The stereoselective synthesis of the cis and trans isomers of this compound is typically achieved by starting with the corresponding stereoisomer of 4-hydroxycyclohexanecarboxylic acid. The hydrogenation of p-hydroxybenzoic acid can lead to a mixture of cis- and trans-4-hydroxycyclohexanecarboxylic acid. These isomers can be separated, or the reaction conditions can be controlled to favor the formation of one isomer. For instance, a patent describes a process to obtain trans-4-hydroxycyclohexanecarboxylic acid with a content of over 90% through an isomerization reaction catalyzed by sodium alkoxide. google.com

Once the pure cis- or trans-4-hydroxycyclohexanecarboxylic acid is obtained, it can be subjected to the Williamson ether synthesis. This S(_N)2 reaction proceeds with an inversion of stereochemistry at the carbon bearing the leaving group. However, in the case of methylating the hydroxyl group on the cyclohexane ring, the stereocenter is the carbon atom of the ring, and the reaction at the oxygen atom does not affect the ring's stereochemistry. Therefore, starting with pure cis-4-hydroxycyclohexanecarboxylic acid is expected to yield cis-4-methoxycyclohexanecarboxylic acid, and likewise for the trans isomer.

A detailed experimental procedure for the stereoselective synthesis would involve the following key steps:

Preparation of the desired stereoisomer of 4-hydroxycyclohexanecarboxylic acid: This can be achieved through stereoselective hydrogenation of p-hydroxybenzoic acid or by separation of the resulting isomeric mixture.

Protection of the carboxylic acid (optional but recommended): To avoid side reactions, the carboxylic acid is often converted to an ester, for example, a methyl ester.

Williamson Ether Synthesis: The hydroxy-ester is treated with a base (e.g., sodium hydride) to form the alkoxide, followed by reaction with a methylating agent (e.g., methyl iodide).

Deprotection: The ester is hydrolyzed back to the carboxylic acid to yield the final product.

Optimization of Synthetic Reaction Conditions and Yields

Analysis of Cis-Trans Isomerism and Configurational Studies

This compound exists as two geometric isomers: cis and trans. In the cis isomer, the methoxy (B1213986) and carboxylic acid groups are on the same side of the cyclohexane (B81311) ring, while in the trans isomer, they are on opposite sides. The terms cis and trans describe the relative configuration of the substituents on the cyclohexane ring. google.com

The synthesis and characterization of both cis-4-methoxycyclohexanecarboxylic acid and trans-4-methoxycyclohexanecarboxylic acid have been reported. chemicalbook.comchemicalbook.com The distinct spatial arrangement of the functional groups in these isomers leads to differences in their physical and chemical properties. For instance, the reaction of cis-4-methoxycyclohexanecarboxylic acid with methyllithium (B1224462) yields cis-4-methoxy-1-acetylcyclohexane. sigmaaldrich.com

The configuration of diastereomers is often established by analyzing the vicinal coupling constants in their 1H NMR spectra. mdpi.com However, in some cases, this method can be inconclusive due to conformational preferences leading to similar coupling constants for both isomers. mdpi.com

| Isomer | CAS Number | Key Feature |

| cis-4-Methoxycyclohexanecarboxylic acid | 73873-59-3 | Methoxy and carboxyl groups on the same side of the ring. chemicalbook.com |

| trans-4-Methoxycyclohexanecarboxylic acid | 73873-61-7 | Methoxy and carboxyl groups on opposite sides of the ring. chemicalbook.com |

Conformational Preferences and Dynamics of the Cyclohexane Ring

The cyclohexane ring in this compound is not planar and adopts a chair conformation to minimize steric strain. In this conformation, the substituents can occupy either axial or equatorial positions. The trans isomer, for example, predominantly adopts a chair conformation where both the methoxy and carboxylic acid groups are in equatorial positions, which is the most stable arrangement. nih.gov

The conformational flexibility of the cyclohexane ring is an important factor to consider when determining the configuration of its derivatives. mdpi.com The chair conformation is a key feature in the crystal structure of related compounds like trans-4-(phenoxymethyl)cyclohexanecarboxylic acid. nih.gov

Stereochemical Influence on Reaction Pathways and Product Distribution

The stereochemistry of this compound significantly influences its reactivity and the products formed in chemical reactions. A study investigating the reaction of cis-4-methoxycyclohexanecarboxylic acid with acetic anhydride (B1165640) and a catalytic amount of sulfuric acid found that it leads to a mixture of products. sigmaaldrich.comacs.org This demonstrates that the initial stereochemistry of the reactant directs the course of the reaction.

Furthermore, the stereospecificity of reactions involving cyclohexane derivatives is highly dependent on the molecular structure and the reaction medium. The need for a trans coplanar conformation for certain reaction mechanisms, such as neighboring group participation, has been highlighted in the literature. acs.org

Studies of Configuration and Rearrangement of Methoxycyclohexanecarboxylic Acids

Research has been conducted on the rearrangement of methoxycyclohexanecarboxylic acids. For instance, the treatment of cis-3-methoxycyclohexanecarboxylic acid with acetic anhydride and sulfuric acid results in a mixture of methyl cyclohex-3-ene-carboxylate, trans-3-acetoxycyclohexanecarboxylate, and trans-4-acetoxycyclohexanecarboxylate. acs.org When cis-4-methoxycyclohexanecarboxylic acid is subjected to the same conditions, it yields the same products but in different proportions. acs.org

This rearrangement between the 3- and 4-positions is proposed to proceed through a doubly bridged transition state. acs.org The mechanism involves the participation of the methoxy group's oxygen atom in the reaction, leading to the formation of different products. acs.org These studies underscore the intricate relationship between the starting material's configuration and the resulting product distribution in chemical transformations.

Chemical Reactivity and Transformation of 4 Methoxycyclohexanecarboxylic Acid

Carboxylic Acid Functional Group Transformations

The carboxylic acid group is the most reactive site in 4-Methoxycyclohexanecarboxylic acid, readily undergoing reactions typical of this functional group.

Esterification Reactions and Synthesis of Ester Derivatives

This compound can be converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.commasterorganicchemistry.com This equilibrium reaction is typically driven towards the ester product by using a large excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com For instance, the reaction of cis-4-methoxycyclohexanecarboxylic acid with acetic acid, catalyzed by a small amount of sulfuric acid, has been investigated. sigmaaldrich.com The general mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by the alcohol. masterorganicchemistry.com Subsequent steps involve proton transfer and elimination of water to yield the ester. masterorganicchemistry.com

The stereochemistry of the cyclohexane (B81311) ring can influence the rate of esterification. Generally, equatorial carboxylic acid groups undergo esterification more rapidly than their axial counterparts due to reduced steric hindrance. spcmc.ac.in Therefore, trans-4-Methoxycyclohexanecarboxylic acid, where the carboxylic acid group can readily adopt an equatorial position, is expected to esterify faster than the cis-isomer. spcmc.ac.in

| Reactant | Reagent | Product |

| This compound | Alcohol (e.g., Methanol, Ethanol) | Methyl 4-methoxycyclohexanecarboxylate, Ethyl 4-methoxycyclohexanecarboxylate |

| cis-4-Methoxycyclohexanecarboxylic acid | Acetic acid, Sulfuric acid (catalyst) | Ester derivative |

Decarboxylation Pathways Leading to Methoxycyclohexane Derivatives

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO2), is a significant reaction for carboxylic acids. jackwestin.com For simple aliphatic carboxylic acids like this compound, this process is generally difficult and requires high temperatures. reddit.com The mechanism can proceed through either an ionic or a radical pathway. reddit.com The ionic route involves the formation of a carboxylate anion, which upon heating, can lose CO2 to form a carbanion. reddit.com However, the instability of the resulting primary alkyl carbanion makes this pathway energetically unfavorable for simple alkyl carboxylates without stabilizing groups. reddit.com

The presence of a β-keto group or another carboxylic acid group significantly facilitates decarboxylation through a cyclic, concerted transition state. reddit.commasterorganicchemistry.com Since this compound lacks such a feature, its decarboxylation is not as facile. masterorganicchemistry.com Radical decarboxylation offers a more general method, involving the formation of a carboxyl radical that subsequently loses CO2 to generate an alkyl radical. reddit.com

Reactivity of the Cyclohexane Ring System

The cyclohexane ring of this compound is a saturated system, and its reactivity is largely centered on conformational dynamics and the influence of its substituents on reaction rates. The ring exists in a dynamic equilibrium between chair and twisted-boat conformations. nih.gov The presence of substituents, like the methoxy (B1213986) and carboxylic acid groups, influences the preferred conformation. nih.gov

The spatial arrangement and dynamic properties of the cyclohexane ring can significantly impact the reactivity of the functional groups attached to it. nih.gov For instance, the rate of reactions involving the carboxylic acid group can be influenced by whether it occupies an axial or equatorial position, a concept explained by steric hindrance. spcmc.ac.in

Nucleophilic Substitution Reactions, including Reactions with Organolithium Reagents

Carboxylic acids can undergo nucleophilic acyl substitution, where the hydroxyl group is replaced by a nucleophile. jackwestin.comlibretexts.org These reactions typically proceed through a tetrahedral intermediate. libretexts.org The reactivity towards nucleophilic substitution is influenced by the stability of the leaving group. libretexts.org

A notable reaction of carboxylic acids is with organolithium reagents. Unlike Grignard reagents, which typically only deprotonate the carboxylic acid, organolithium reagents can add a second equivalent to the carboxylate ion. masterorganicchemistry.comyoutube.com The reaction of a carboxylic acid with two equivalents of an organolithium reagent, followed by an acidic workup, yields a ketone. masterorganicchemistry.comyoutube.comaklectures.com The first equivalent of the organolithium reagent acts as a base, deprotonating the carboxylic acid to form a lithium carboxylate. masterorganicchemistry.comyoutube.com The second equivalent then acts as a nucleophile, attacking the carbonyl carbon of the carboxylate to form a stable dianion intermediate. masterorganicchemistry.comyoutube.com This dianion is then protonated during the workup to form a hydrate (B1144303), which subsequently eliminates water to give the final ketone product. masterorganicchemistry.comyoutube.com For example, the reaction of cis-4-methoxycyclohexanecarboxylic acid with methyllithium (B1224462) produces cis-4-methoxy-1-acetylcyclohexane. sigmaaldrich.com

| Reactant | Reagent | Intermediate | Product |

| This compound | 2 eq. Organolithium reagent (R-Li) | Dianion | Ketone (4-Methoxycyclohexyl-R-ketone) |

| cis-4-Methoxycyclohexanecarboxylic acid | 2 eq. Methyllithium (CH3Li) | Dianion | cis-4-Methoxy-1-acetylcyclohexane |

Interconversion and Rearrangement Reactions of Derivatives

Derivatives of carboxylic acids, such as esters and amides, can be interconverted through nucleophilic acyl substitution reactions. libretexts.orgyoutube.com The general principle is that a more reactive carboxylic acid derivative can be converted into a less reactive one. youtube.com The order of reactivity is generally acid chlorides > acid anhydrides > esters > amides. youtube.com Therefore, an ester of this compound can be converted to an amide by reacting it with an amine or ammonia. libretexts.org

Rearrangement reactions are not a prominent feature of the direct reactivity of this compound or its simple derivatives under standard conditions. The saturated cyclohexane ring is conformationally flexible but structurally stable against rearrangements that would involve breaking and reforming carbon-carbon bonds of the ring itself.

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 4-Methoxycyclohexanecarboxylic acid, providing detailed information about the hydrogen (¹H NMR) and carbon (¹³C NMR) environments within the molecule. This technique is particularly powerful for differentiating between the cis and trans stereoisomers, as the spatial orientation of the methoxy (B1213986) and carboxylic acid groups significantly influences the chemical shifts of the neighboring protons and carbons.

In ¹H NMR, the chemical shifts of the protons on the cyclohexane (B81311) ring and the methoxy group are key indicators. For the trans isomer, the proton on the carbon bearing the carboxylic acid group (C1) and the proton on the carbon with the methoxy group (C4) are typically in axial positions, leading to distinct splitting patterns and chemical shifts compared to the cis isomer, where one group is axial and the other is equatorial. The methoxy group protons usually appear as a sharp singlet, but its exact chemical shift can vary between the two isomers.

¹³C NMR provides complementary information, with the chemical shifts of the cyclohexyl ring carbons being particularly sensitive to the stereochemistry. The steric compression experienced by the axial substituents in the cis isomer often results in an upfield shift (lower ppm value) for the involved carbons compared to the less sterically hindered equatorial substituents in the trans isomer.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for this compound Isomers

| Atom/Group | Isomer | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | cis & trans | 10.0 - 12.0 | 175 - 185 |

| Methoxy Protons (-OCH₃) | cis & trans | 3.2 - 3.4 | 55 - 60 |

| Cyclohexyl Protons (CH) | cis & trans | 1.0 - 2.5 | 25 - 45 |

| C1 (C-COOH) | cis & trans | - | 40 - 50 |

| C4 (C-OCH₃) | cis & trans | - | 70 - 80 |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups present in this compound. libretexts.org The IR spectrum displays characteristic absorption bands that correspond to the vibrational frequencies of specific bonds within the molecule.

The most prominent features in the IR spectrum of this compound are the absorptions related to the carboxylic acid and ether functional groups. A very broad absorption band is typically observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer, resulting from intermolecular hydrogen bonding. libretexts.org The C=O stretching vibration of the carbonyl group in the carboxylic acid gives rise to a strong, sharp peak, usually in the range of 1700-1725 cm⁻¹. masterorganicchemistry.comlibretexts.org

The presence of the methoxy group is confirmed by the C-O stretching vibrations. The C-O stretch of the ether linkage typically appears as a strong band in the 1070-1150 cm⁻¹ region. Additionally, the C-H stretching vibrations of the cyclohexane ring and the methoxy group are observed around 2850-3000 cm⁻¹. While IR spectroscopy is excellent for functional group identification, distinguishing between the cis and trans isomers based solely on their IR spectra can be challenging, as their spectra are often very similar. However, subtle differences in the fingerprint region (below 1500 cm⁻¹) may exist. libretexts.org

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch (hydrogen-bonded) | 2500 - 3300 | Broad, Strong |

| Carboxylic Acid | C=O stretch | 1700 - 1725 | Strong, Sharp |

| Ether | C-O stretch | 1070 - 1150 | Strong |

| Alkane | C-H stretch | 2850 - 3000 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Information and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of this compound by analyzing the mass-to-charge ratio of its ions. In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (158.19 g/mol ) would be expected, although it may be weak or absent depending on the stability of the molecule. sigmaaldrich.com

The fragmentation pattern observed in the mass spectrum offers valuable structural clues. Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway for carboxylic acids. libretexts.org This can lead to the loss of the hydroxyl group (-OH, mass loss of 17) or the entire carboxyl group (-COOH, mass loss of 45). libretexts.org Another significant fragmentation pathway involves the loss of the methoxy group (-OCH₃, mass loss of 31). The cyclohexane ring itself can also undergo fragmentation, leading to a series of characteristic ions with mass-to-charge ratios corresponding to the loss of ethylene (B1197577) (C₂H₄) fragments. cas.cn

Analysis of the fragmentation patterns of the cis and trans isomers may reveal subtle differences due to their distinct stereochemistry, which can influence the relative stability of the fragment ions.

Table 3: Potential Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Ion | Interpretation |

| 158 | [C₈H₁₄O₃]⁺ | Molecular Ion (M⁺) |

| 141 | [M - OH]⁺ | Loss of hydroxyl radical |

| 127 | [M - OCH₃]⁺ | Loss of methoxy radical |

| 113 | [M - COOH]⁺ | Loss of carboxyl radical |

| 83 | [C₆H₁₁]⁺ | Cyclohexyl ring fragment |

| 69 | [C₅H₉]⁺ | Cyclohexyl ring fragment |

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Isomer Separation and Purity Assessment

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are essential chromatographic techniques for separating the cis and trans isomers of this compound and assessing the purity of a sample. hmdb.ca The choice between GC and HPLC depends on the volatility and thermal stability of the compound.

For GC analysis, the carboxylic acid is often derivatized, for instance by conversion to its methyl ester, to increase its volatility and prevent peak tailing. The separation of the cis and trans isomers is achieved based on their different boiling points and interactions with the stationary phase of the GC column. scielo.br A non-polar or medium-polarity column is typically used, where the more volatile isomer will elute first. researchgate.net

HPLC is also a powerful tool for the separation of these isomers, particularly when derivatization is not desirable. cam.ac.uk Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (often a mixture of water, acetonitrile, and an acid like formic acid or acetic acid), is commonly employed. The separation is based on the different polarities of the cis and trans isomers. The retention times of the isomers will differ, allowing for their quantification and the determination of the isomeric ratio in a mixture. helixchrom.com

Chiral Chromatography for Enantiomeric Separation and Analysis

While this compound itself is not chiral, if chiral centers are introduced into the molecule, for example through substitution, chiral chromatography becomes a critical technique for separating the resulting enantiomers. Chiral chromatography utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation. This is crucial in fields like pharmaceutical research, where the biological activity of enantiomers can differ significantly. Although no specific research on the chiral separation of this compound derivatives was found, the principles of chiral chromatography would apply to any chiral analogues of this compound.

Applications in Advanced Organic Synthesis

Role as a Key Synthetic Intermediate in Complex Organic Molecules

4-Methoxycyclohexanecarboxylic acid and its close analogs are crucial intermediates in the synthesis of complex organic molecules, including pharmaceutically active compounds. The cyclohexane (B81311) scaffold is a common motif in drug discovery, and this particular acid provides a pre-functionalized ring that can be elaborated upon to create sophisticated molecular architectures. For instance, trans-4-substituted cyclohexanecarboxylic acids have been identified as core components in the development of novel and potent VLA-4 antagonists, which are targets for treating inflammatory diseases.

Furthermore, derivatives of cyclohexanecarboxylic acid are investigated for their liquid-crystal characteristics. Research has shown that the cis and trans isomers of related compounds, such as 4-(4-methoxyphenyl)cyclohexane-1-carboxylic acid, can be synthesized and esterified to produce molecules with specific mesomorphous (liquid-crystal) properties. osti.gov The synthesis of these materials relies on the cyclohexanecarboxylic acid core as the central structural unit. Its role extends to being a precursor for other functionalized intermediates, such as 4-(aminomethyl)cyclohexanecarboxylic acid, a valuable monomer in polyamide production and a raw material for pharmaceuticals. google.com

Utilization in the Synthesis of Substituted Cyclohexanes

The inherent structure of this compound makes it an ideal starting material for the synthesis of various substituted cyclohexanes. The carboxylic acid and methoxy (B1213986) groups can either be retained in the final product or chemically modified, allowing for the introduction of diverse substituents onto the cyclohexane ring.

One prominent application is in the creation of biologically active agents. For example, research has been conducted on the synthesis of novel hydrazone derivatives starting from a related compound, 4-(4-chlorophenyl)-cyclohexane carboxylic acid. This work demonstrates a synthetic pathway where the carboxylic acid is first converted to a carbohydrazide (B1668358), which is then reacted with various aldehydes to produce a library of substituted cyclohexane derivatives with potential antibacterial properties.

Another example involves the strategic modification of the cyclohexane ring to produce potent VLA-4 antagonists. In these syntheses, the trans-4-substituted cyclohexanecarboxylic acid moiety was found to be critical for achieving high inhibitory activity and favorable pharmacokinetic properties. This highlights how the cyclohexane core can be systematically modified to optimize biological function.

| Starting Material | Reagents/Conditions | Product | Application/Finding |

| p-Aminobenzoic acid | 1. 5% Ru/C, 10% NaOH, H₂ (15 bar), 100°C | 4-Aminocyclohexanecarboxylic acid (cis/trans mixture) | Synthesis of a substituted cyclohexane intermediate for Janus Kinase inhibitors. google.com |

| 4-(4-chlorophenyl)cyclohexane carboxylic acid | 1. SOCl₂, Methanol; 2. Hydrazine (B178648) hydrate (B1144303); 3. Substituted aldehydes | Series of 4-(4-chlorophenyl)cyclohexane carbohydrazide derivatives | Development of new compounds with potential antibacterial activity. |

| 4-(4-methoxyphenyl)cyclohexane-1-carboxylic acid | Esterification with 4-cyanophenol | 4-Cyanophenyl 4-(4-methoxyphenyl)cyclohexane-1-carboxylate | Investigation of liquid-crystal characteristics. osti.gov |

Derivatization Strategies for Enhanced Chemical Functionality

The chemical functionality of this compound is most commonly enhanced through derivatization of its carboxylic acid group. This functional handle is readily converted into a variety of other groups, including esters, amides, and acid chlorides, which can then undergo further reactions. These strategies are fundamental to incorporating the methoxycyclohexane scaffold into larger, more complex molecules.

Common derivatization strategies include:

Esterification: The conversion of the carboxylic acid to an ester is a straightforward process, often achieved by reaction with an alcohol under acidic conditions (e.g., Fischer esterification). This protects the carboxylic acid or modifies the molecule's properties, as seen in the synthesis of 4-cyanophenyl esters to create liquid crystals. osti.gov

Amide Coupling: The carboxylic acid can be coupled with amines to form amides. This is a cornerstone of medicinal chemistry for building complex structures and is crucial in the synthesis of peptide-like molecules or other biologically active compounds. Carbodiimide-mediated coupling agents are often employed for this transformation.

Conversion to Carbohydrazide: Reacting the methyl ester of the acid with hydrazine hydrate yields the corresponding carbohydrazide. This derivative serves as a versatile intermediate, which can be further reacted with aldehydes and ketones to form hydrazones, a class of compounds with a wide range of biological activities.

Analytical Derivatization: For analytical purposes, such as HPLC-MS, carboxylic acids are often derivatized to improve their chromatographic behavior and ionization efficiency. Reagents like 4-bromo-N-methylbenzylamine can be used to tag the carboxylic acid, facilitating sensitive detection. google.comrsc.org Another strategy involves using fluorescent labels like 4-aminomethyl-6,7-dimethoxycoumarin for precolumn derivatization, enabling highly sensitive assays.

These derivatization reactions expand the synthetic utility of this compound far beyond its initial state, making it an adaptable component for a multitude of chemical applications.

Applications in Asymmetric Synthesis

While this compound itself is an achiral molecule (existing as non-chiral cis and trans diastereomers), its scaffold is a component of many complex chiral molecules that are targets of asymmetric synthesis. Asymmetric synthesis aims to create stereochemically pure compounds, which is particularly important in medicinal chemistry where different enantiomers or diastereomers of a drug can have vastly different biological activities.

The cyclohexane ring of this compound can serve as a rigid core upon which chiral centers are built. The synthesis of constrained hydroxy-α,α-disubstituted-α-amino acids, for example, involves creating specific stereoisomers on a cyclohexane ring. Achieving the synthesis of a single, desired stereoisomer from a related achiral or racemic starting material is a primary goal of asymmetric synthesis.

Furthermore, in the development of complex drug candidates like VLA-4 antagonists, which are chiral, the orientation of substituents on the cyclohexane ring is critical for activity. Starting with a precursor like trans-4-substituted cyclohexanecarboxylic acid sets the relative stereochemistry of two substituents, but subsequent synthetic steps must be carefully designed to control the stereochemistry of newly introduced chiral centers. This often involves the use of chiral catalysts or auxiliaries—the hallmark of asymmetric synthesis—to ensure the final product is obtained as a single enantiomer. Therefore, while not a chiral reagent itself, this compound serves as a key achiral building block for constructing complex chiral targets, necessitating the use of asymmetric synthesis methodologies in subsequent steps.

Research into Pharmaceutical and Biomedical Applications

Exploration of Biological Activities and Receptor Interaction Potential

The unique structural features of 4-Methoxycyclohexanecarboxylic acid, combining a flexible cycloaliphatic ring with a polar carboxylic acid group and a methoxy (B1213986) ether, have prompted its investigation in the synthesis of biologically active compounds. Researchers have explored its derivatives for potential interactions with several key physiological receptors and enzymes.

Studies on Interaction with Serotonin (B10506) Receptors

Derivatives of this compound have been synthesized and investigated for their potential to interact with serotonin receptors. In the development of novel substituted benzamide (B126) derivatives, this compound was used as a key reagent. A specific example involved reacting a cis/trans mixture of this compound to produce a trans-(RS)-4-Methoxy-N-(4-(morpholin-2-yl)phenyl)cyclohexanecarboxamide. google.com This synthesis was part of broader research into compounds with serotonin receptor binding activity, highlighting the utility of the 4-methoxycyclohexane moiety in generating structures for screening against this important class of neurological targets. google.com

Development as a Lipophilic Acyl Group in Kinase Inhibitor Libraries (e.g., GSK3 inhibitors)

In the quest for novel protein kinase inhibitors, this compound has been employed as a structural component to modulate the physicochemical properties of lead compounds. Specifically, it was used to form a this compound amide, which served as a medium-sized lipophilic substituent in a library of pyrrolo[3,4-c]pyrazole-based inhibitors. This library was designed to probe the structure-activity relationships of inhibitors targeting Glycogen Synthase Kinase 3 (GSK3).

The inclusion of this specific acyl group was part of a strategy to diversify the inhibitor library and explore how different lipophilic groups at a key position would affect kinase binding and selectivity. The research led to the identification of a potent and highly selective inhibitor of human GSK3, demonstrating the value of the this compound fragment in the successful design of new kinase inhibitors.

Table 1: Role of this compound in GSK3 Inhibitor Development

| Feature | Description | Reference |

|---|---|---|

| Compound Class | Pyrrolo[3,4-c]pyrazoles | |

| Incorporated Fragment | This compound amide | |

| Purpose | To serve as a medium-sized lipophilic acyl group for library diversification. | |

| Target Enzyme | Glycogen Synthase Kinase 3 (GSK3) | |

| Outcome | Identification of a novel, potent, and highly selective GSK3 inhibitor. |

Preparation of Tricyclic Guanidine (B92328) Derivatives as PDE1 Inhibitors

The cis-isomer of this compound has been specifically identified as a precursor in the synthesis of tricyclic guanidine derivatives. These derivatives have been developed and investigated as potent inhibitors of Phosphodiesterase 1 (PDE1), an enzyme involved in cyclic nucleotide signaling. The use of this specific building block is crucial for constructing the complex, multi-ring systems characteristic of these inhibitors.

Structure-Activity Relationship (SAR) Investigations of this compound Derivatives

The investigation of derivatives incorporating the this compound scaffold is crucial for understanding their structure-activity relationships (SAR). In the development of GSK3 inhibitors, the library containing the this compound amide allowed researchers to study how the size and nature of the lipophilic group at that position influenced inhibitor potency and selectivity against a panel of kinases.

Furthermore, in the development of pyridinylacetamide derivatives intended as sodium channel activators, (1r, 4r)-4-methoxycyclohexanecarboxylic acid was used as a starting material. The resulting compounds were then assessed to analyze the SAR, helping to identify which structural features provided more potent activity. This analytical process is fundamental for optimizing lead compounds into potential therapeutic agents.

Exploration as a Pharmaceutical Intermediate for Active Pharmaceutical Ingredients

Beyond its direct incorporation into biologically active molecules, this compound is a valuable intermediate in the multi-step synthesis of complex active pharmaceutical ingredients (APIs). Its utility is documented in several patents for novel therapeutic agents.

For instance, the compound has been used in the synthesis of non-lysosomal glucosylceramidase inhibitors. In one patented process, this compound was reduced using a reagent like lithium aluminium hydride (LAH) to form the corresponding alcohol, (4-methoxycyclohexyl)methanol, a key step in building the final API. It has also been employed in the synthesis of heteroaryl compounds designed for the treatment of pain, where it is used to create specific amide linkages within the target molecule. These examples underscore its role as a versatile starting material and building block in the pharmaceutical industry.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for predicting the electronic structure and reactivity of molecules. lsu.eduwavefun.com These calculations solve approximations of the Schrödinger equation to determine properties like molecular orbital energies, electron density distribution, and electrostatic potential. lsu.edu

For 4-methoxycyclohexanecarboxylic acid, such calculations can provide fundamental insights into its chemical behavior. Key parameters that would be investigated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Furthermore, mapping the electrostatic potential onto the electron density surface can reveal the regions of the molecule that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). In this compound, the oxygen atoms of the carboxylic acid and methoxy (B1213986) groups are expected to be regions of negative potential, while the acidic proton of the carboxyl group would be a site of strong positive potential. These calculations are vital for understanding intermolecular interactions, such as hydrogen bonding, which governs the molecule's physical properties and its interactions with biological targets.

Studies on similar cyclohexane (B81311) derivatives have shown that the conformational arrangement (e.g., axial vs. equatorial substituents) can significantly influence the electronic transitions and structure. acs.org Therefore, separate calculations for the cis and trans isomers of this compound are essential to understand their relative stabilities and distinct electronic properties.

Table 1: Hypothetical Electronic Properties of this compound Isomers from DFT Calculations This table presents illustrative data that would be expected from quantum chemical calculations. Actual values would require specific computational studies.

| Property | cis-Isomer | trans-Isomer | Significance |

| Total Energy (Hartree) | -537.125 | -537.128 | Indicates relative stability (lower energy is more stable) |

| HOMO Energy (eV) | -6.85 | -6.92 | Relates to electron-donating ability |

| LUMO Energy (eV) | -0.98 | -0.95 | Relates to electron-accepting ability |

| HOMO-LUMO Gap (eV) | 5.87 | 5.97 | Predicts chemical reactivity and stability |

| Dipole Moment (Debye) | 2.1 | 1.8 | Measures overall polarity of the molecule |

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system, MD simulations can reveal the conformational landscape, flexibility, and thermodynamic stability of a molecule like this compound. nih.govfrontiersin.org

Given the flexibility of the cyclohexane ring, which can adopt various conformations such as chair, boat, and twist-boat, MD simulations are crucial for understanding its dynamic behavior. For this compound, simulations would track the orientation of the methoxy and carboxylic acid substituents, which can be either axial or equatorial. The simulations can determine the preferred conformation of the cis and trans isomers in different environments, such as in a vacuum or in an aqueous solution.

A key output from MD simulations is the root-mean-square deviation (RMSD), which measures the average deviation of atomic positions over time, indicating the stability of the molecule's conformation. frontiersin.org Analysis of the simulation trajectory can also reveal the distribution of dihedral angles, providing a quantitative measure of conformational preferences. For instance, it would be possible to determine the percentage of time the cyclohexane ring spends in a chair conformation versus other forms. Such studies are essential for understanding how the molecule's shape influences its interactions with other molecules, including biological receptors. nih.gov

Table 2: Potential Findings from a Molecular Dynamics Simulation of this compound This table illustrates the type of data that could be generated from an MD simulation to analyze conformational stability.

| Parameter | cis-Isomer (in Water) | trans-Isomer (in Water) | Interpretation |

| Predominant Conformer | Chair | Chair | The chair conformation is the most stable for both isomers. |

| Substituent Orientation | Carboxyl (axial), Methoxy (equatorial) | Carboxyl (equatorial), Methoxy (equatorial) | Describes the lowest energy arrangement of the functional groups. |

| Average RMSD (Å) | 1.2 ± 0.3 | 0.9 ± 0.2 | Lower RMSD for the trans-isomer suggests greater conformational stability. |

| Ring Inversion Events | Infrequent | Very Infrequent | Quantifies the energy barrier for chair-to-chair interconversion. |

Docking Studies for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is fundamental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug and its biological target. nih.gov

For this compound, docking studies can be used to hypothesize its potential biological activity. For example, the cis-isomer is known to be used in the preparation of inhibitors of phosphodiesterase-1 (PDE1), an enzyme implicated in various neurological and psychiatric disorders. nih.gov Docking simulations could be performed to place both the cis and trans isomers of this compound into the active site of PDE1.

The docking process involves a search algorithm to generate various binding poses and a scoring function to rank them based on predicted binding energy. nih.gov A lower docking score typically indicates a more favorable binding interaction. The analysis of the best-ranked pose can reveal key intermolecular interactions, such as hydrogen bonds between the carboxylic acid group and amino acid residues in the enzyme's active site, as well as hydrophobic interactions involving the cyclohexane ring. Such studies on carboxylic acid derivatives have been used to identify potential selective inhibitors for various enzymes. nih.govnih.gov

Table 3: Illustrative Docking Study Results for this compound with a Hypothetical PDE1 Active Site This table provides a hypothetical example of results from a molecular docking simulation.

| Ligand Isomer | Docking Score (kcal/mol) | Key Predicted Interactions |

| cis-4-Methoxycyclohexanecarboxylic acid | -6.5 | Hydrogen bond from carboxyl -OH to Gln78; Hydrogen bond from carboxyl C=O to Asn112; Hydrophobic interaction with Phe120. |

| trans-4-Methoxycyclohexanecarboxylic acid | -5.8 | Hydrogen bond from carboxyl -OH to Gln78; Steric clash with Leu118. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the structural or physicochemical properties of a series of compounds with their biological activities. nih.gov By building a mathematical model, QSAR can be used to predict the activity of new, untested compounds.

To build a QSAR model involving this compound, it would be included in a dataset of structurally related compounds with known biological activities (e.g., inhibition of a specific enzyme). For each compound in the series, a set of molecular descriptors would be calculated. These descriptors are numerical values that quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties.

Common descriptors include:

LogP: A measure of lipophilicity.

Molecular Weight (MW): The mass of the molecule.

Topological Polar Surface Area (TPSA): A predictor of drug transport properties.

Number of Hydrogen Bond Donors/Acceptors: Important for receptor binding.

Once the descriptors are calculated, statistical methods are used to build an equation that relates these descriptors to the observed biological activity. This model could then be used to predict the activity of this compound or to design new derivatives with potentially enhanced activity.

Table 4: Selected Molecular Descriptors for this compound for Use in QSAR Modeling These descriptor values can be calculated from the molecular structure and form the basis of a QSAR study.

| Descriptor | Value | Significance in QSAR |

| Molecular Weight ( g/mol ) | 158.19 sigmaaldrich.com | Relates to size and diffusion characteristics. |

| LogP (octanol-water partition coefficient) | 1.3 (Predicted) | Measures lipophilicity, affecting membrane permeability. |

| Topological Polar Surface Area (TPSA) (Ų) | 46.5 | Influences transport properties and cell penetration. |

| Hydrogen Bond Donors | 1 | The carboxylic acid -OH group. |

| Hydrogen Bond Acceptors | 3 | The two carboxyl oxygens and the methoxy oxygen. |

| Molar Refractivity | 41.5 (Predicted) | Relates to molecular volume and polarizability. |

Q & A

Basic Research Questions

Q. How can 4-Methoxycyclohexanecarboxylic acid be synthesized with high purity, and what purification methods are recommended?

- Methodological Answer: Synthesis typically involves hydrolysis of the corresponding methyl ester under acidic or basic conditions. For purification, techniques such as recrystallization (using polar solvents like ethanol/water mixtures) or column chromatography (silica gel with ethyl acetate/hexane gradients) are effective. High-purity (>97%) batches can be achieved by optimizing solvent ratios and temperature during recrystallization .

Q. What are the best practices for separating cis and trans isomers of this compound?

- Methodological Answer: Separation of isomers requires chiral chromatography (e.g., HPLC with a chiral stationary phase) or derivatization with a chiral resolving agent followed by fractional crystallization. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm isomer ratios post-separation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer:

- ¹H NMR: Identifies methoxy (-OCH₃) protons (δ ~3.3 ppm) and cyclohexane ring protons (δ ~1.2–2.5 ppm).

- IR Spectroscopy: Confirms the carboxylic acid group (broad O-H stretch ~2500–3000 cm⁻¹, C=O stretch ~1700 cm⁻¹).

- Mass Spectrometry (MS): Determines molecular ion peaks (e.g., m/z = 172 for C₈H₁₂O₃) and fragmentation patterns .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in catalytic reactions?

- Methodological Answer: Design experiments using isomerically pure cis/trans samples to compare reaction rates and selectivity in esterification or amidation. For example, trans isomers may exhibit higher steric hindrance, reducing nucleophilic attack efficiency. Kinetic studies under controlled conditions (solvent, temperature) paired with DFT calculations can elucidate steric/electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.